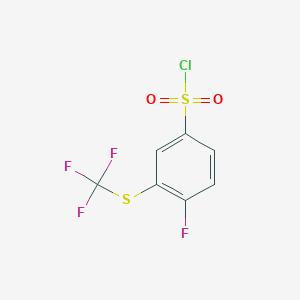

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride

Description

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 1682-10-6) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₃ClF₄O₂S and a molecular weight of 262.61 g/mol . This compound is characterized by a sulfonyl chloride (-SO₂Cl) group at the 1-position, a fluorine substituent at the 4-position, and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring.

Properties

Molecular Formula |

C7H3ClF4O2S2 |

|---|---|

Molecular Weight |

294.7 g/mol |

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H3ClF4O2S2/c8-16(13,14)4-1-2-5(9)6(3-4)15-7(10,11)12/h1-3H |

InChI Key |

NQEVYWXWTNGJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-fluorobenzenesulfonyl chloride as the aromatic sulfonyl chloride precursor.

Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl (-SCF₃) substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions using trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., trifluoromethylthiolating salts or electrophilic trifluoromethylthiolation reagents).

Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group, often in polar aprotic solvents like dichloromethane or acetonitrile, and in the presence of a base such as pyridine or triethylamine to scavenge generated acid.

Temperature Control: Mild to moderate temperatures (0–40°C) are maintained to optimize yield and minimize side reactions.

Industrial Production Methods

Industrial scale synthesis mirrors laboratory procedures but employs continuous flow reactors to enhance reaction control and scalability.

Optimization focuses on maximizing yield and purity through precise stoichiometric control, temperature regulation, and advanced purification methods such as recrystallization or chromatography.

Safety protocols are rigorously applied due to the corrosive and moisture-sensitive nature of the sulfonyl chloride.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorobenzenesulfonyl chloride + trifluoromethylthiolating reagent + base (pyridine) | Nucleophilic aromatic substitution to introduce -SCF₃ group | 70–85 |

| 2 | Purification by recrystallization or column chromatography | Isolation of pure 4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride | — |

The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic attack by trifluoromethylthiolating species.

The electron-withdrawing fluorine and trifluoromethylsulfanyl groups increase the electrophilicity of the sulfonyl chloride, enhancing the reaction rate.

The trifluoromethylsulfanyl substituent is introduced via nucleophilic substitution or transition-metal catalyzed cross-coupling, depending on the reagent used.

Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the presence of fluorine and trifluoromethylsulfanyl groups with characteristic chemical shifts (e.g., ^19F NMR signals near -60 ppm for CF₃).

Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns consistent with the target compound.

Infrared Spectroscopy (IR): Identifies characteristic sulfonyl chloride stretching bands (~1350 and 1180 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing reverse-phase C18 columns with UV detection at 254 nm.

The compound is corrosive and reacts violently with water and alcohols; thus, handling under inert atmosphere (nitrogen or argon) is mandatory.

Personal protective equipment including nitrile gloves, chemical-resistant lab coat, and eye protection must be used.

Storage in a dry, cool, and well-ventilated area away from moisture and oxidizing agents is essential.

| Preparation Aspect | Details |

|---|---|

| Starting Material | 4-Fluorobenzenesulfonyl chloride |

| Key Reagent | Trifluoromethylthiolating agent (e.g., trifluoromethylthiol salts) |

| Solvent | Dichloromethane, acetonitrile (anhydrous) |

| Base | Pyridine, triethylamine |

| Temperature | 0–40°C |

| Reaction Type | Nucleophilic aromatic substitution or cross-coupling |

| Purification | Recrystallization, chromatography |

| Yield | 70–85% |

| Analytical Techniques | NMR (^1H, ^13C, ^19F), MS, IR, HPLC |

| Safety | Moisture sensitive, corrosive, inert atmosphere handling |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.

Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 276.8 ± 40.0 °C (at 760 mmHg)

- Density : 1.6 ± 0.1 g/cm³

- Refractive Index : 1.468

- Hazards : Corrosive (H314, H318), toxic if swallowed (H302), and may cause systemic toxicity (H371) .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of small-molecule inhibitors targeting Bcl-2 and Bcl-xL proteins . Its electron-withdrawing substituents (-F and -CF₃) enhance reactivity in nucleophilic substitution reactions, making it valuable for introducing fluorinated motifs into drug candidates.

Comparison with Similar Compounds

Benzenesulfonyl Chloride (CAS 98-09-9)

Molecular Formula : C₆H₅SO₂Cl

Molecular Weight : 176.62 g/mol

Key Properties :

Comparison :

- Reactivity : The parent compound lacks electron-withdrawing groups, making it less reactive than fluorinated derivatives.

- Applications : A general sulfonating agent, whereas the target compound is tailored for fluorinated drug synthesis.

- Safety : Both compounds are corrosive, but the fluorinated derivative’s higher molecular weight may reduce volatility, altering handling requirements .

4-Fluoro-3-(Trifluoromethylsulfonyl)Benzenesulfonyl Chloride (CAS 1027345-07-8)

Molecular Formula : C₇H₃ClF₄O₄S₂ (inferred)

Molecular Weight : ~312.57 g/mol (calculated)

Key Properties :

Comparison :

- Reactivity : The -SO₂CF₃ group is more electron-withdrawing than -CF₃, further activating the sulfonyl chloride for nucleophilic attack.

- Applications : Likely used in specialized sulfonylation reactions requiring enhanced electrophilicity.

Trifluoromethanesulfonyl Chloride (Triflyl Chloride, CF₃SO₂Cl)

Molecular Formula : CClF₃O₂S

Molecular Weight : 168.52 g/mol

Key Properties :

Comparison :

4-(Phenoxymethyl)Benzenesulfonyl Chloride (CAS 1002727-89-0)

Molecular Formula : C₁₃H₁₁ClO₃S

Molecular Weight : 282.74 g/mol

Key Properties :

- Substituent: Bulky phenoxymethyl (-OCH₂C₆H₅) group.

Comparison :

- Reactivity: The electron-donating phenoxymethyl group reduces electrophilicity compared to electron-withdrawing -F/-CF₃.

- Applications : Used in surfactants or polymers, contrasting with the pharmaceutical focus of the target compound .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃ClF₄O₂S | 262.61 | 276.8 ± 40.0 | 1.6 ± 0.1 |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | ~120 | 1.38 (literature) |

| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | 29–32 | 1.583 |

| 4-(Phenoxymethyl)benzenesulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | N/A | N/A |

Table 2: Hazard Comparison

| Compound | GHS Hazard Statements | Key Risks |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | H314, H318, H302, H371 | Corrosive, toxic if swallowed |

| Benzenesulfonyl chloride | H314, H318, H302 | Severe skin/eye damage, acute toxicity |

| Trifluoromethanesulfonyl chloride | H314, H331 | Corrosive, toxic if inhaled |

Notes on Discrepancies

This analysis assumes the intended compound is 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (CF₃ substituent) based on available data. Compounds with -SO₂CF₃ or -SCF₃ groups may exhibit distinct reactivity and applications, warranting further study.

Biological Activity

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : CHClFOS

- Molecular Weight : 262.61 g/mol

- Density : 1.603 g/cm³ at 20 °C

- Boiling Point : Approximately 92 °C under reduced pressure (0.8 mmHg)

The compound is characterized as a clear to light yellow liquid and exhibits moisture sensitivity, necessitating storage under inert gas conditions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This method ensures high yield and purity, essential for its application in biological systems.

The biological activity of this compound largely stems from its sulfonyl chloride functionality, which acts as a potent electrophile. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates, which are known for their biological relevance. The trifluoromethylsulfanyl group enhances the electrophilicity, making it more reactive towards various biological molecules.

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth :

-

Enzyme Inhibition :

- Research has shown that derivatives of this compound exhibit significant inhibitory effects against enzymes such as α-glucosidase and α-amylase, which are linked to Type 2 diabetes mellitus (T2DM). For instance, certain derivatives showed IC values as low as 3.1 µM against α-glucosidase, suggesting potential applications in diabetes management .

- Reactivity with Biological Molecules :

Medicinal Chemistry

The compound serves as a valuable reagent in organic synthesis, particularly for developing sulfonamide-containing pharmaceuticals. Its reactivity allows for the introduction of sulfonyl groups into drug candidates, enhancing their pharmacological properties.

Industrial Uses

In addition to its medicinal applications, this compound is utilized in producing specialty chemicals and materials with unique properties due to its reactivity and ability to participate in various substitution reactions.

Q & A

Q. What are the common synthetic routes for 4-fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of fluorinated aromatic precursors using chlorosulfonic acid under controlled temperatures (0–5°C). Key steps include:

- Chlorosulfonation : Introducing the sulfonyl chloride group to the aromatic ring .

- Fluorination/Trifluoromethylation : Sequential introduction of fluorine and trifluoromethylsulfanyl groups via electrophilic substitution or radical-mediated pathways. Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Lewis acids like AlCl₃). Impurities such as over-sulfonated byproducts are minimized by quenching excess chlorosulfonic acid with ice-water .

Table 1 : Representative Reaction Conditions and Yields

| Precursor | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 4-Fluoro-3-mercaptobenzene | ClSO₃H, CF₃I, H₂O₂ | 0–5°C | 65–70 |

| 3-(Trifluoromethylthio)aniline | ClSO₃H, SOCl₂ | 25°C | 55–60 |

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃S group; δ -110 ppm for aromatic F) .

- ¹H NMR resolves aromatic proton splitting patterns, confirming substitution positions.

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethylsulfanyl group influence reactivity in nucleophilic substitution reactions?

The CF₃S group is strongly electron-withdrawing (-I effect), which polarizes the sulfonyl chloride moiety, enhancing its electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may sterically hinder bulkier reagents. Computational studies (DFT) show:

- Charge Distribution : Sulfur in CF₃S carries a partial positive charge (+0.32 e), increasing susceptibility to nucleophilic attack at the sulfonyl chloride .

- Steric Effects : The CF₃S group’s bulkiness reduces reactivity in sterically crowded environments, necessitating polar aprotic solvents (e.g., DMF) to improve accessibility .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization?

Discrepancies in yields (e.g., 40–80%) arise from:

- Variable Purification Methods : Column chromatography vs. recrystallization impacts purity and recovery .

- Moisture Sensitivity : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions reduces effective reagent concentration. Use of molecular sieves or anhydrous solvents mitigates this .

- Design of Experiments (DoE) : Statistical optimization (e.g., varying amine equivalents, reaction time) identifies critical parameters. A Plackett-Burman design can prioritize factors like temperature and catalyst loading .

Q. How is this compound applied in covalent inhibitor design, and what are the methodological considerations?

The sulfonyl chloride reacts selectively with nucleophilic residues (e.g., cysteine, lysine) in enzymes, forming irreversible covalent bonds. Case studies include:

- Kinase Inhibitors : Targeting ATP-binding pockets via sulfonamide linkages .

- Protease Inhibitors : Covalent modification of catalytic serine or thiol groups . Key Steps :

- Kinetic Assays : Measure IC₅₀ values under pseudo-first-order conditions to assess inhibition efficiency.

- X-ray Crystallography : Confirm binding modes and covalent adduct formation .

Table 2 : Example Inhibitor Screening Data

| Target Enzyme | IC₅₀ (nM) | Residence Time (min) |

|---|---|---|

| EGFR (T790M mutant) | 2.1 | 45 |

| SARS-CoV-2 Mpro | 15.3 | 120 |

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectroscopic data for sulfonyl chloride intermediates?

Contradictions in ¹H NMR shifts (e.g., aromatic protons at δ 7.4 vs. 7.6 ppm) may arise from:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton deshielding.

- Impurity Contributions : Trace solvents (e.g., THF) or moisture broaden peaks. Resolution :

- Conduct 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.